molecular formula C6H15NO2 B1518933 2-[2-(Ethylamino)ethoxy]ethan-1-ol CAS No. 106007-99-2

2-[2-(Ethylamino)ethoxy]ethan-1-ol

Cat. No. B1518933
CAS RN: 106007-99-2
M. Wt: 133.19 g/mol
InChI Key: CQRNPUSDYPNGDN-UHFFFAOYSA-N
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Description

“2-[2-(Ethylamino)ethoxy]ethan-1-ol” is a chemical compound with the molecular formula C6H15NO2 . It has a molecular weight of 133.19 .


Molecular Structure Analysis

The InChI code for “2-[2-(Ethylamino)ethoxy]ethan-1-ol” is 1S/C6H15NO2/c1-2-7-3-5-9-6-4-8/h7-8H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-[2-(Ethylamino)ethoxy]ethan-1-ol” is a liquid at room temperature .

Scientific Research Applications

Catalysis and Chemical Reactions

In the realm of catalysis, the synthesis of ethyl ethanoate over a Cu/Cr2O3 catalyst illustrates a detailed kinetic and mechanistic study, highlighting the importance of ethoxy species in industrial processes (Colley et al., 2005). Similarly, the work on nickel(II) complexes with (amino)pyridine ligands for ethylene oligomerization offers insights into the influence of complex structure on reaction outcomes, supported by density functional theory studies (Nyamato et al., 2016).

Materials Science

In materials science, the prevention of gas hydrate formation using polyacrylamide and nonionic surfactants showcases the synergistic effects of these substances in inhibiting ethane hydrate, highlighting their potential for industrial applications (Khodaverdiloo et al., 2016). Another study demonstrates dendronized polymers with oligo(ethylene oxide) chains exhibiting thermoresponsive behavior and shape anisotropy in solution, opening avenues for novel polymer designs (Roeser et al., 2011).

Chemical Synthesis

In chemical synthesis, the conversion of bioethanol to diethyl ether using sulfuric acid and zeolite as catalysts highlights an innovative approach to synthesize ethoxy ethane from bioethanol produced from fruit waste, suggesting a sustainable method for producing valuable chemicals (Winata et al., 2020). Additionally, the synthesis and evaluation of a shrinkage-reducing admixture for cementitious materials through ethoxylation presents a chemical process to reduce the shrinkage in cement and concrete, improving material properties (Rong-bing & Jian, 2005).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-(ethylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-2-7-3-5-9-6-4-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRNPUSDYPNGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106007-99-2
Record name 2-[2-(ethylamino)ethoxy]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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